1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane
Description
Properties
IUPAC Name |
dimethyl-bis[[methyl(diphenyl)silyl]oxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O2Si3/c1-31(2,29-32(3,25-17-9-5-10-18-25)26-19-11-6-12-20-26)30-33(4,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h5-24H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVAZGXPLMNDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052073 | |
| Record name | 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pale yellow liquid; [Aldrich MSDS] | |
| Record name | Trisiloxane, 1,3,3,5-tetramethyl-1,1,5,5-tetraphenyl- | |
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| Record name | 1,1,5,5-Tetraphenyl-1,3,3,5-tetramethyltrisiloxane | |
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CAS No. |
3982-82-9 | |
| Record name | DC 704 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3982-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003982829 | |
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| Record name | Trisiloxane, 1,3,3,5-tetramethyl-1,1,5,5-tetraphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | 1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052073 | |
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| Record name | 1,3,3,5-tetramethyl-1,1,5,5-tetraphenyltrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.474 | |
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| Record name | 1,3,3,5-TETRAMETHYL-1,1,5,5-TETRAPHENYLTRISILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IOT4Y7V2B | |
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Preparation Methods
Reaction Mechanism and Key Steps
The synthesis involves three stages:
Stage 1: Preparation of Sodium Methyl Diphenyl Silanolate
Methyl diphenyl silane reacts with sodium hydroxide in toluene containing a lower alkyl alcohol (e.g., methanol):
Azeotropic distillation removes water and methanol, ensuring anhydrous conditions critical for subsequent steps.
Stage 2: Condensation with Dimethyl Dichlorosilane
The silanolate solution reacts with dimethyl dichlorosilane under controlled temperatures (20–25°C):
Maintaining a 2.1:1 molar ratio of silanolate to dichlorosilane minimizes side reactions.
Stage 3: Purification and Isolation
The crude product undergoes sequential washing with 1% HCl , neutralization with kaolin, and drying over anhydrous sodium sulfate. Vacuum distillation isolates the trisiloxane at 213–216°C (0.2–0.3 mm Hg) .
Critical Reaction Parameters
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Temperature | 20–25°C | Prevents thermal degradation |
| Silanolate:Dichlorosilane | 2.1:1 | Maximizes trisiloxane formation |
| Solvent | Toluene (azeotropically dry) | Ensures anhydrous conditions |
| Washing Agent | 1% HCl | Removes NaCl and residues |
Analytical Characterization
Physical and chemical properties of the purified compound are consistent across batches:
| Property | Value | Method |
|---|---|---|
| Density (d₈) | 1.067 g/cm³ | Pycnometry |
| Refractive Index (n₀) | 1.5582 | Abbe refractometer |
| Viscosity (70°C) | 4.2 cSt | Capillary viscometer |
| Flash Point | 230°C | Marcusson open cup |
| Molecular Weight | 480 (observed) vs. 485 (calc.) | Cryoscopy |
Elemental analysis confirms stoichiometry: C (69.25%), H (6.50%), Si (16.6%) .
Comparative Analysis of Methodologies
The sodium silanolate method offers distinct advantages over traditional approaches:
-
Reduced Byproducts : Controlled stoichiometry minimizes oligosiloxanes.
-
Scalability : Toluene solvent facilitates large-scale reactions.
However, the requirement for rigorous anhydrous conditions and azeotropic distillation adds procedural complexity.
Chemical Reactions Analysis
Types of Reactions
1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxane derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state silanes.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various silanols, siloxanes, and substituted organosilicon compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of advanced organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Mechanism of Action
The mechanism of action of 1,3,3,5-tetramethyl-1,1,5,5-tetraphenyltrisiloxane involves its interaction with various molecular targets and pathways. In biological systems, the compound’s siloxane backbone provides flexibility and stability, allowing it to interact with cellular membranes and proteins. This interaction can influence cellular processes and enhance the biocompatibility of materials .
Comparison with Similar Compounds
Structural Comparison with Analogous Trisiloxanes
The compound’s structure distinguishes it from similar trisiloxanes through the arrangement of methyl and phenyl substituents. Key structural analogs include:
- 1,1,1,5,5,5-Hexamethyl-3,3-diphenyltrisiloxane (CAS 17875-55-7) : Contains fewer phenyl groups (two instead of four), resulting in lower molecular weight (330.6 g/mol vs. 566.9 g/mol) and higher volatility (boiling point: 137°C at 2.8 mmHg) .
- 1,1,3,5,5-Pentaphenyl-1,3,5-trimethyltrisiloxane (CAS 3390-61-2) : Features five phenyl groups, increasing steric hindrance and thermal resistance compared to Silicone 704 .
- 1,1,5,5-Tetraphenyl-1,3,3,5-tetramethyltrisiloxane (TPTMTS) : A positional isomer with similar substituents but distinct dielectric relaxation behavior due to methyl group placement .
Thermophysical and Thermodynamic Properties
Vapor Pressure and Volatility
Silicone 704 exhibits exceptionally low vapor pressure (~10⁻⁷ Pa at 25°C), outperforming linear polysiloxanes like polydimethylsiloxane (PDMS, vapor pressure ~10⁻⁴ Pa) . This property is attributed to its bulky phenyl groups, which reduce molecular mobility and enhance intermolecular interactions.
Phase Transition Enthalpies
The enthalpy of vaporization (ΔHvap) for Silicone 704 is 88.3 kJ/mol, measured over a temperature range of 544–686 K . Comparatively:

| Compound Name | CAS Number | ΔHvap (kJ/mol) | Temperature Range (K) |
|---|---|---|---|
| 1,1,1-Tetramethyl-3,5,5,5-tetraphenyltrisiloxane | 3982-82-9 | 82.6 | 549–678 |
| 1,1,3,5-Tetramethyl-1,3,5,5-tetraphenyltrisiloxane | 67142-05-6 | 90.9 | 566–666 |
| PDMS (Polydimethylsiloxane) | 9016-00-6 | ~65.0 | 298–400 |
The higher ΔHvap of Silicone 704 relative to PDMS underscores its superior thermal stability, critical for high-temperature applications like vacuum pumps .
Dielectric and Rheological Behavior
In dielectric relaxation studies, Silicone 704 demonstrates a temperature-independent β parameter (~0.45) and low-frequency dispersion consistent with "type-A" glass-forming liquids . Its shear modulus (G') and loss modulus (G'') align with the shoving model, indicating cooperative molecular rearrangements during vitrification . By contrast, phenyl-rich analogs like 1,1,3,5,5-pentaphenyltrisiloxane exhibit higher dielectric loss due to increased dipole-dipole interactions from additional phenyl groups .
Neutron Detection
Silicone 704 outperforms linear polysiloxanes in scintillation efficiency when doped with fluorophores (e.g., PPO). Its reduced excimer formation minimizes self-absorption, achieving a light yield of ~8,000 photons/MeV, compared to ~5,000 photons/MeV for PDMS-based scintillators .
Cosmetic Formulations
As an emollient, Silicone 704 provides a non-greasy feel and superior spreadability compared to dimethylsiloxanes. Its phenyl groups enhance refractive index (n₀ ~1.5), improving optical clarity in skincare products .
Diffusion Pump Fluids
With a viscosity of ~42 mPa·s, Silicone 704 offers lower flow resistance than DC705 (a pentaphenyltrisiloxane, viscosity ~120 mPa·s), enabling faster pump cycling without compromising vacuum integrity .
Biological Activity
1,3,3,5-Tetramethyl-1,1,5,5-tetraphenyltrisiloxane (CAS Number: 3982-82-9) is a siloxane compound with the molecular formula . It is primarily utilized in cosmetic formulations as an emollient and as a diffusion pump fluid in various industrial applications. This article delves into the biological activity of this compound, examining its properties, potential effects on biological systems, and relevant research findings.
Molecular Structure
The compound consists of a trisiloxane backbone with four methyl groups and four phenyl groups attached. Its structural formula can be represented as follows:
Physical Properties
- Molecular Weight: 484.81 g/mol
- Appearance: Colorless liquid
- Solubility: Soluble in organic solvents; limited solubility in water.
Emollient Properties
This compound is recognized for its emollient properties in cosmetic applications. Emollients are substances that soften and moisturize the skin by forming a barrier that reduces water loss. This characteristic is particularly beneficial in formulations aimed at improving skin hydration and texture.
Toxicological Studies
While specific toxicological data on this compound is limited, its classification as an industrial-grade chemical suggests that it may not be suitable for therapeutic use or human consumption. The compound has been studied for its interaction with biological membranes and potential cytotoxic effects.
Case Studies
Several studies have investigated the biological interactions of siloxanes similar to this compound:
- Study on Cytotoxicity: A study assessed the cytotoxic effects of various siloxanes on human skin fibroblasts. Results indicated that certain siloxanes could induce cell death at high concentrations but were generally well tolerated at lower concentrations.
- Dermal Absorption Study: Research focusing on the dermal absorption of siloxanes found that while some compounds penetrate the skin barrier effectively, others remain on the surface. This study suggested that the molecular structure significantly influences absorption rates.
Isochronal Annealing Behavior
Research has shown that this compound exhibits unique thermal properties under isochronal annealing conditions. This behavior indicates how the compound may respond to temperature changes over time and its implications for stability in formulations.
Comparative Analysis
| Property | This compound | Other Siloxanes |
|---|---|---|
| Molecular Formula | C28H32O2Si3 | Varies |
| Emollient Effect | Yes | Yes |
| Cytotoxicity | Low at therapeutic levels | Varies |
| Dermal Absorption | Moderate to low | Varies |
| Thermal Stability | High | Varies |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
